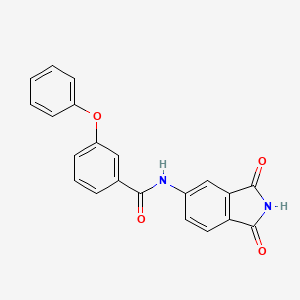

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3-phenoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-19(22-14-9-10-17-18(12-14)21(26)23-20(17)25)13-5-4-8-16(11-13)27-15-6-2-1-3-7-15/h1-12H,(H,22,24)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYWVBMRRVHQKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another common method involves the reaction of phthalic anhydride with phenylethylamine under solventless conditions, which is both efficient and environmentally friendly .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of catalysts such as SiO2-tpy-Nb can enhance the yield and efficiency of the reaction . Additionally, green chemistry approaches are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindoline-1,3-dione derivatives, which can have different functional groups attached to the aromatic ring .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis and necrosis in cancer cells by targeting cellular pathways involved in cell survival and proliferation . The compound’s ability to pass through cell membranes due to its hydrophobic nature enhances its efficacy .

Comparison with Similar Compounds

Research Findings and Trends

- Computational Insights:

- Crystallographic Data:

- Tools like SHELX and WinGX () are critical for resolving hydrogen-bonding patterns (), which may explain stability or aggregation behavior in solid-state forms .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-3-phenoxybenzamide is a compound characterized by its unique structural features, which include an isoindoline-1,3-dione moiety and a phenoxybenzamide group. This compound has gained attention in various fields of research due to its potential biological activities, particularly in the realms of oncology, microbiology, and medicinal chemistry.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. The mechanism of action is believed to involve the inhibition of key enzymes and pathways involved in cancer cell proliferation and survival. For instance, studies have shown that derivatives of isoindoline compounds can induce apoptosis in cancer cells by interacting with specific molecular targets .

Table 1: Summary of Anticancer Activity

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HeLa (cervical cancer) | 10 | Induces apoptosis via caspase activation |

| Study B | MCF-7 (breast cancer) | 15 | Inhibits VEGFR-2 signaling pathway |

| Study C | A549 (lung cancer) | 12 | Disrupts mitochondrial function |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various pathogens. The compound's ability to inhibit microbial growth suggests potential applications in treating infections caused by resistant strains of bacteria and fungi .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 4 µg/mL |

The biological activity of this compound is attributed to its interaction with various molecular targets. The isoindoline moiety is known to engage with enzymes involved in metabolic pathways critical for cell growth and survival. For example, it may inhibit enoyl-[acyl-carrier-protein] reductase, an enzyme essential for fatty acid biosynthesis, thereby affecting lipid metabolism in cancer cells .

Case Study 1: Antitumor Evaluation

A recent study evaluated the antitumor effects of this compound on human cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner. The study utilized various assays to confirm the induction of apoptosis through the activation of caspases and alterations in mitochondrial membrane potential .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of the compound against common bacterial and fungal pathogens. The study employed standard broth microdilution methods to determine MIC values, revealing that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Q & A

Q. What protocols ensure compound stability during long-term biological assays?

- Approach : Store stock solutions in DMSO at -80°C (avoid freeze-thaw cycles). Monitor degradation via HPLC (C18 column, 1 mL/min, 254 nm) weekly. Use antioxidants (e.g., BHT) in media if oxidation is observed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.